3-amino-3,4-dihydroquinolin-2(1H)-one
Overview
Description
3-Amino-3,4-dihydroquinolin-2(1H)-one is a chemical compound that belongs to the quinolinone family, a group of compounds known for their diverse biological activities. While the provided papers do not directly discuss 3-amino-3,4-dihydroquinolin-2(1H)-one, they do provide insights into related compounds and their synthesis, which can be informative for understanding the broader context of quinolinone derivatives.
Synthesis Analysis
The synthesis of quinolinone derivatives is a topic of interest due to their pharmacological importance. Paper describes the synthesis of 2,3-dihydroquinazolin-4(1H)-ones using ZrCl4 as a catalyst, which suggests that similar catalytic methods could potentially be applied to the synthesis of 3-amino-3,4-dihydroquinolin-2(1H)-one. The mild reaction conditions and simple workup mentioned are advantageous for the synthesis of such compounds. Paper discusses the synthesis of 3-amino-4-hydroxyquinolin-2(1H)-one derivatives, which are structurally similar to the compound of interest, indicating that modifications of this method could be relevant for its synthesis.
Molecular Structure Analysis
The molecular structure of quinolinone derivatives is crucial for their biological function. Although the papers do not directly analyze the molecular structure of 3-amino-3,4-dihydroquinolin-2(1H)-one, they do provide insights into the structural aspects of related compounds. For instance, the synthesis of 3-arylideneaminoquinazolin-4(1H)-one derivatives in paper involves the formation of hydrazones as intermediates, which could be relevant when considering the molecular structure and reactivity of similar compounds.
Chemical Reactions Analysis
The chemical reactivity of quinolinone derivatives is diverse, as indicated by the papers. Paper explores the use of 2-aminoquinazolin-4(3H)-one as an organocatalyst for the synthesis of tertiary amines, demonstrating the potential for quinolinone derivatives to participate in organocatalysis. This suggests that 3-amino-3,4-dihydroquinolin-2(1H)-one may also have interesting reactivity, particularly in the activation of aldehydes or as a catalyst in its own right.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolinone derivatives are influenced by their molecular structure. While the papers do not provide specific data on the physical and chemical properties of 3-amino-3,4-dihydroquinolin-2(1H)-one, they do offer a glimpse into the properties of related compounds. For example, paper mentions that some quinolin-2(1H)-one analogs exhibit antiallergic activity, which could be related to their physical and chemical properties. This suggests that the compound of interest may also possess unique biological properties that could be explored further.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : A redox-neutral hydride-transfer/N-dealkylation/N-acylation strategy has been developed for the synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives, illustrating the compound's role in complex chemical synthesis (Yang et al., 2020).
- Formation of Enantiomerically Pure Compounds : Enantiomerically pure benzothiazines, which have potential biological and pharmacological significance, can be used as templates for synthesizing enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones (Harmata & Hong, 2007).
Biological and Pharmacological Research
- Anticancer and Antimicrobial Properties : Novel 2,4-dihydroxyquinoline dyes, derived from 3,4-dihydroquinolin-2(1H)-ones, have shown potential in DNA protection, antimicrobial, and anticancer activities (Şener et al., 2018).
- Antimicrobial Activity : Functionalized 3,4-dihydroquinazolin-2(1H)-one derivatives exhibit notable antimicrobial activity against both Gram-positive and Gram-negative bacteria (Ramana et al., 2016).
Synthesis of Pharmaceutical Compounds
- Synthesis of MERS-CoV Inhibitors : 3-Acyl-2-phenylamino-1,4-dihydroquinolin-4(1H)-one derivatives, related to 3,4-dihydroquinolin-2(1H)-ones, have been synthesized and shown high anti-MERS-CoV inhibitory activities (Yoon et al., 2019).
Pharmaceutical Chemistry and Drug Development
- Platelet Aggregation Inhibitors : Certain derivatives of 3,4-dihydroquinolin-2(1H)-ones have been tested for their potential as platelet aggregation inhibitors, showing promising results in this therapeutic area (Iyobe et al., 2001).
Safety And Hazards
properties
IUPAC Name |
3-amino-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-4,7H,5,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZIRVOGVJLJHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70542306 | |
Record name | 3-Amino-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70542306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
40615-17-6 | |
Record name | 3-Amino-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70542306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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